molecular formula C12H10ClF2N B11868839 4-Chloro-5,8-difluoro-2-propylquinoline CAS No. 1156277-54-1

4-Chloro-5,8-difluoro-2-propylquinoline

Cat. No.: B11868839
CAS No.: 1156277-54-1
M. Wt: 241.66 g/mol
InChI Key: SVBUQYIRNZLAAL-UHFFFAOYSA-N
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Description

4-Chloro-5,8-difluoro-2-propylquinoline is a synthetic halogenated quinoline derivative of significant interest in medicinal chemistry and agrochemical research. With the molecular formula C₁₂H₁₀ClF₂N and a molecular weight of 241.67 g/mol, this compound serves as a versatile chemical intermediate . The presence of a reactive chlorine atom at the 4-position of the quinoline ring makes it a prime candidate for nucleophilic aromatic substitution reactions, allowing researchers to efficiently synthesize a diverse array of 4-substituted quinoline libraries for structure-activity relationship (SAR) studies . This compound is particularly valuable in the search for novel bioactive molecules. Its structural features are analogous to those found in compounds investigated as potential abscisic acid (ABA) agonists for plant growth regulation . Research into similar quinoline derivatives has shown their ability to bind to PYR/PYL receptor proteins, improving plant tolerance to abiotic stresses such as drought and inhibiting seed germination . Furthermore, the 4-chloroquinoline scaffold is a recognized pharmacophore in drug discovery. Modifications to this core structure are explored to develop new therapeutic agents, with the chlorine atom facilitating key synthetic transformations . The specific substitution pattern of chlorine and fluorine atoms, combined with the 2-propyl group, contributes to unique electronic and steric properties that can fine-tune the compound's lipophilicity, binding affinity, and overall metabolic profile. For Research Use Only. This product is not intended for diagnostic or therapeutic uses and is not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1156277-54-1

Molecular Formula

C12H10ClF2N

Molecular Weight

241.66 g/mol

IUPAC Name

4-chloro-5,8-difluoro-2-propylquinoline

InChI

InChI=1S/C12H10ClF2N/c1-2-3-7-6-8(13)11-9(14)4-5-10(15)12(11)16-7/h4-6H,2-3H2,1H3

InChI Key

SVBUQYIRNZLAAL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C=CC(=C2C(=C1)Cl)F)F

Origin of Product

United States

Synthetic Methodologies for 4 Chloro 5,8 Difluoro 2 Propylquinoline and Analogous Structures

Classical and Named Reactions for Quinoline (B57606) Ring System Construction

The synthesis of the quinoline ring system is a well-established field, with a rich history of named reactions that provide versatile pathways to a wide range of derivatives. The application of these classical methods to the synthesis of a polysubstituted quinoline such as 4-Chloro-5,8-difluoro-2-propylquinoline requires careful selection of starting materials to achieve the desired substitution pattern.

Adaptations of Skraup Synthesis for Substituted Quinoline Formation

The Skraup synthesis is one of the oldest and most direct methods for quinoline synthesis, involving the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. wikipedia.org To prepare a quinoline with the 5,8-difluoro substitution pattern, the logical starting material would be 2,5-difluoroaniline (B146615). The glycerol, in the presence of sulfuric acid, dehydrates to form acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation yield the quinoline ring system. iipseries.org The 2-propyl group is not directly introduced by the classical Skraup reaction. However, a modification known as the Doebner-von Miller reaction, which is often considered a variation of the Skraup synthesis, can be employed to install substituents at the 2-position. wikipedia.org

ComponentProposed Reactant/ReagentPurpose
Aniline Derivative2,5-DifluoroanilineProvides the benzene (B151609) ring and nitrogen atom of the quinoline core, establishing the 5,8-difluoro substitution.
α,β-Unsaturated CarbonylCrotonaldehyde (for 2-methyl) or similarReacts with the aniline to form the pyridine (B92270) ring. A precursor to the 2-propyl group would be needed.
Acid CatalystSulfuric AcidPromotes dehydration of glycerol (if used) and catalyzes the cyclization.
Oxidizing AgentNitrobenzene or Arsenic(V) oxideFacilitates the final aromatization to the quinoline ring.

Note: The standard Skraup reaction is less suitable for directly obtaining the 2-propyl substituent.

Friedländer Condensation Approaches for Quinoline Derivatives

The Friedländer synthesis offers a more convergent approach, condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.org To construct the 5,8-difluoro-2-propylquinoline core, one would require a 2-amino-3,6-difluorobenzaldehyde (B15325312) or a related ketone. The 2-propyl group would be introduced by the choice of the carbonyl component, which in this case would be 2-pentanone. The reaction is typically catalyzed by either acid or base. organic-chemistry.org A significant challenge in this approach can be the availability and stability of the required 2-amino-difluoro-aromatic carbonyl compound. researchgate.net

Starting Material 1Starting Material 2Product (Precursor to target)
2-Amino-3,6-difluorobenzaldehyde2-Pentanone5,8-Difluoro-2-propylquinoline
2-Amino-3,6-difluorophenyl ethyl ketoneFormaldehyde5,8-Difluoro-2-propylquinoline

Doebner-von Miller and Combes Syntheses Modifications

The Doebner-von Miller reaction is an extension of the Skraup synthesis and is particularly useful for preparing 2- and/or 4-substituted quinolines. wikipedia.org It involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of a strong acid. To obtain a 2-propyl substituted quinoline, one could theoretically use an α,β-unsaturated aldehyde like 2-hexenal with 2,5-difluoroaniline. The reaction often proceeds via an in-situ formation of the unsaturated carbonyl from an aldol (B89426) condensation. wikipedia.org

The Combes quinoline synthesis utilizes the condensation of an aniline with a β-diketone under acidic conditions. wikipedia.org For the synthesis of this compound, one would first synthesize the 2-propyl-4-hydroxyquinoline precursor. This would involve the reaction of 2,5-difluoroaniline with a β-diketone such as 2,4-heptanedione. The subsequent cyclization of the intermediate enamine, catalyzed by a strong acid like sulfuric acid, would yield 5,8-difluoro-4-hydroxy-2-propylquinoline. wikipedia.org This hydroxyquinoline can then be converted to the target 4-chloro derivative.

SynthesisAniline DerivativeCarbonyl ComponentKey Intermediate/Product
Doebner-von Miller2,5-Difluoroaniline2-Hexenal5,8-Difluoro-2-propylquinoline
Combes2,5-Difluoroaniline2,4-Heptanedione5,8-Difluoro-4-hydroxy-2-propylquinoline

Gould-Jacobs and Conrad-Limpach-Knorr Methods for Substituted Quinoline Systems

The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinolines, which are valuable precursors to 4-chloroquinolines. wikipedia.org The reaction sequence begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization. mdpi.com For the target molecule, 2,5-difluoroaniline would be reacted with a suitable malonic ester derivative that would lead to the 2-propyl substituent after subsequent steps. A more direct approach within the Gould-Jacobs framework would be to use a β-keto ester. Subsequent hydrolysis and decarboxylation would yield the 4-hydroxyquinoline (B1666331). wikipedia.org The 4-hydroxy group can then be readily converted to a chloro group using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). researchgate.net

The Conrad-Limpach-Knorr synthesis also involves the reaction of anilines with β-ketoesters. wikipedia.org The regiochemical outcome (formation of a 4-quinolone or a 2-quinolone) is dependent on the reaction temperature. At lower temperatures, the Conrad-Limpach pathway is favored, leading to 4-quinolones. wikipedia.org Using 2,5-difluoroaniline and ethyl 3-oxohexanoate, one could synthesize 5,8-difluoro-4-hydroxy-2-propylquinoline. As with the Gould-Jacobs product, this intermediate can be chlorinated at the 4-position.

SynthesisAniline Derivativeβ-KetoesterProduct (Precursor to target)
Gould-Jacobs2,5-DifluoroanilineDiethyl ethoxymethylenemalonate (followed by other steps)4-Hydroxy-5,8-difluoroquinoline-3-carboxylate
Conrad-Limpach2,5-DifluoroanilineEthyl 3-oxohexanoate5,8-Difluoro-4-hydroxy-2-propylquinoline

Pfitzinger and Niementowski Reactions in Quinoline Scaffold Assembly

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids through the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.org To apply this to the synthesis of a precursor for our target molecule, one would need a substituted isatin that could lead to the 5,8-difluoro pattern. However, a more straightforward approach would be to use isatin itself and a carbonyl compound that contains the propyl group, such as 2-pentanone. This would yield 2-propylquinoline-4-carboxylic acid. Subsequent fluorination and chlorination steps would be required, which complicates the synthetic route. A difluoro-substituted isatin would be the ideal starting material. Decarboxylation of the resulting quinoline-4-carboxylic acid can be achieved by heating. researchgate.net

The Niementowski reaction is the condensation of anthranilic acid with a ketone or aldehyde to produce γ-hydroxyquinolines (4-hydroxyquinolines). researchgate.net Using 3,6-difluoroanthranilic acid and 2-pentanone would be a plausible route to 5,8-difluoro-4-hydroxy-2-propylquinoline. The reaction is thermally driven and can be considered a variation of the Friedländer synthesis. wikipedia.org The resulting 4-hydroxyquinoline can be subsequently chlorinated.

SynthesisKey Reactant 1Key Reactant 2Product (Precursor to target)
Pfitzinger4,7-Difluoroisatin2-Pentanone5,8-Difluoro-2-propylquinoline-4-carboxylic acid
Niementowski3,6-Difluoroanthranilic acid2-Pentanone5,8-Difluoro-4-hydroxy-2-propylquinoline

Modern Synthetic Strategies for Halogenated Quinolines

While the classical named reactions are powerful tools for constructing the core quinoline structure, modern synthetic methods often provide more efficient and selective ways to introduce halogen atoms onto the heterocyclic ring. These methods can be applied to a pre-formed 5,8-difluoro-2-propylquinoline core or a suitable precursor.

Direct C-H halogenation has emerged as a powerful strategy in organic synthesis. For the introduction of a chlorine atom at the C4 position of a pre-existing quinoline ring, electrophilic halogenation is a common approach. However, the pyridine part of the quinoline ring is generally deactivated towards electrophilic substitution. Nucleophilic substitution at the 4-position is a more common strategy.

A highly effective modern method involves the synthesis of the corresponding quinolin-4-one, followed by chlorination. As established in several of the classical methods above, the synthesis of 5,8-difluoro-2-propyl-4-quinolone is feasible. This intermediate can then be treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to furnish the desired 4-chloroquinoline. researchgate.net This two-step sequence of quinolone formation followed by chlorination is a widely used and reliable strategy for the synthesis of 4-chloroquinolines. frontiersin.org

Recent advances have also focused on metal-free halogenation reactions. For instance, the use of N-halosuccinimides (NCS for chlorination) can provide a milder alternative for the halogenation of certain activated quinoline systems, often under aqueous conditions. rsc.org Furthermore, regioselective remote C-H halogenation of quinoline derivatives has been achieved using reagents like trihaloisocyanuric acids, although this is more commonly reported for the C5 position of 8-substituted quinolines. rsc.org

StrategyPrecursorReagentProduct
Chlorination of Quinolone5,8-Difluoro-2-propyl-4-quinolonePOCl₃ or SOCl₂This compound
Nucleophilic Aromatic Substitution4,5,8-Trifluoro-2-propylquinolineChloride source (e.g., LiCl)This compound
Direct C-H Halogenation5,8-Difluoro-2-propylquinolineN-Chlorosuccinimide (NCS)This compound (regioselectivity may be an issue)

Transition-Metal-Catalyzed Annulation and Cyclization Reactions

Transition-metal catalysis offers powerful tools for the synthesis of complex quinoline derivatives, enabling the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. ias.ac.iniaea.org Catalysts based on palladium, copper, rhodium, and cobalt are particularly prominent in these transformations.

Palladium-catalyzed cross-coupling reactions are fundamental for the functionalization of pre-existing haloquinolines. nobelprize.orgmdpi.com These reactions allow for the introduction of a wide array of substituents by forming new carbon-carbon bonds at positions bearing a halogen atom. For a substrate like this compound, the chlorine atom at the C4 position is the most likely site for such functionalization due to the higher reactivity of C-Cl bonds compared to C-F bonds in these catalytic cycles.

The general mechanism for these couplings involves three key steps: oxidative addition of the haloquinoline to a Pd(0) complex, transmetalation of an organometallic reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. nobelprize.org

Suzuki Coupling: This reaction pairs an organoboron reagent (boronic acid or ester) with the haloquinoline. It is widely used due to the stability and low toxicity of the boron reagents. For instance, a 2,4,7-trichloroquinazoline (B1295576) was sequentially functionalized using Suzuki reactions, demonstrating high regioselectivity. nih.gov

Negishi Coupling: Utilizes an organozinc reagent, which is highly reactive and allows for a broad scope of functional groups to be introduced. nobelprize.org

Stille Coupling: Employs organotin reagents. While effective, the toxicity of tin compounds has led to decreased use.

Heck Reaction: Couples the haloquinoline with an alkene to introduce a vinyl substituent.

Sonogashira Coupling: Involves the reaction with a terminal alkyne, typically using a palladium catalyst in conjunction with a copper(I) co-catalyst, to form an alkynylated quinoline.

These methods are invaluable for late-stage diversification of the quinoline scaffold, allowing for the synthesis of a library of analogs from a common halogenated intermediate.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Quinoline Functionalization

Coupling ReactionOrganometallic Reagent (R-M)General Product (R-Quinoline)Key Features
Suzuki R-B(OH)₂ or R-B(OR')₂Aryl, alkyl, or vinyl quinolinesStable, non-toxic reagents; wide functional group tolerance. nih.govmdpi.com
Negishi R-ZnXAryl or alkyl quinolinesHigh reactivity; mild reaction conditions. nobelprize.org
Stille R-Sn(Alkyl)₃Aryl, vinyl, or alkyl quinolinesTolerant of many functional groups, but tin reagents are toxic.
Heck Alkene (R-CH=CH₂)Alkenyl-quinolinesDirect C-C bond formation with alkenes. nobelprize.org
Sonogashira Terminal Alkyne (R-C≡CH)Alkynyl-quinolinesPd/Cu catalysis; direct introduction of alkyne moiety.

C-H activation has emerged as a powerful, atom-economical strategy for synthesizing and functionalizing heterocycles directly from simple precursors, avoiding the need for pre-functionalized substrates. nih.gov Copper and rhodium catalysts are particularly effective for these transformations in quinoline synthesis.

Copper-Catalyzed Reactions: Copper catalysts can mediate the remote C-H functionalization of quinoline derivatives. For example, a copper-catalyzed approach achieved highly regioselective C-H sulfonylation at the C5 position of 8-aminoquinolines under mild conditions. wpmucdn.comnus.edu.sg Mechanistic studies suggest these reactions can proceed through a single-electron-transfer process, generating radicals that initiate the cross-coupling. wpmucdn.com Copper catalysis has also been used in the oxidative C-H annulation of quinolines with 1,2-dichloroethane (B1671644) to synthesize benzoquinoliziniums, where the C2-H bond of the quinoline is activated. acs.orgnih.gov

Rhodium-Catalyzed Reactions: Rhodium(III) catalysts, often featuring a Cp* ligand, are highly efficient in activating C-H bonds for annulation and cyclization reactions. acs.orgrsc.org These catalysts can be used to construct the quinoline core itself. For example, Rh(III)-catalyzed C-H activation and annulation of benzoylhydrazines with alkynes can produce isoquinolones. rsc.org Similarly, the synthesis of quinoline-fused sydnones has been achieved via a Rh(III)-catalyzed double C-H bond activation of N-arylsydnones and subsequent coupling with internal alkynes. acs.org Rhodium catalysts are valued for their high efficiency, broad substrate scope, and tolerance of various functional groups. acs.orgresearchgate.net

Table 2: Comparison of Copper- and Rhodium-Catalyzed C-H Activation for Quinoline Systems

Catalyst TypeTypical ReactionPosition SelectivityKey AdvantagesRepresentative Example
Copper C-H Functionalization/AnnulationOften remote (e.g., C5) or at C2Inexpensive catalyst, mild conditions. wpmucdn.comacs.orgSulfonylation at C5 of 8-aminoquinoline. wpmucdn.comnus.edu.sg
Rhodium C-H Annulation/CyclizationDirected by functional groups (e.g., ortho to a directing group)High efficiency, broad scope, low catalyst loading. acs.orgrsc.orgSynthesis of quinoline-fused heterocycles from alkynes. acs.org

Cobalt, being a more earth-abundant and less expensive metal than palladium or rhodium, has gained significant attention as a catalyst for synthesizing N-heterocycles. nih.gov Cobalt-catalyzed protocols often proceed via dehydrogenative cyclization or C-H activation pathways.

One efficient method involves the synthesis of quinolines from 2-aminoaryl alcohols and ketones catalyzed by simple cobalt salts like Co(OAc)₂·4H₂O under ligand-free conditions. nih.govorganic-chemistry.org This process involves a dehydrogenative cyclization that forms the quinoline ring system, offering an environmentally benign approach. Another strategy uses cobalt catalysis for a cascade reaction involving C-H activation, carbonylation, and cyclization of anilines and ketones with paraformaldehyde to yield substituted quinolines. nih.gov Cobalt-catalyzed C-H activation has also been employed in the synthesis of isoquinolines from benzimidates and sulfoxonium ylides, showcasing the versatility of cobalt in directed C-H functionalization. globethesis.com

Metal-Free and Organocatalytic Approaches

While metal-catalyzed reactions are powerful, concerns about cost and metal contamination of final products have driven the development of metal-free and organocatalytic alternatives. These methods often rely on the activation of substrates using Brønsted or Lewis acids or by chiral organic molecules.

Brønsted acids can effectively catalyze the cyclization reactions needed to form the quinoline core without the need for any metal. The classic Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a prime example. nih.gov

Recent advancements include Brønsted acid-catalyzed cyclization of N-alkyl anilines with alkynes or alkenes, using oxygen as the oxidant, under solvent-free conditions. rsc.orgdeepdyve.com This approach tolerates a variety of functional groups on the benzene ring, including fluoro and chloro substituents. rsc.org Heterogeneous catalysts, such as Brønsted acid-functionalized graphitic carbon nitride (g-C₃N₄), have also been developed to enhance the rate of Friedländer synthesis, offering a recyclable and robust catalytic system. nih.gov Furthermore, Brønsted acids have been used to catalyze the intramolecular cyclization of in situ generated dihydrospiroquinoline intermediates to produce complex fused indole (B1671886) derivatives. acs.orgnih.gov

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric reactions, enabling the synthesis of enantiomerically enriched products. Cascade reactions, where multiple bond-forming events occur in a single pot, are particularly efficient.

In the context of quinoline-like structures, organocatalytic cascade reactions have been developed to construct highly functionalized hydroisoquinoline scaffolds. rsc.orgrsc.org One such strategy involves a trienamine-mediated [4+2]-cycloaddition/nucleophilic ring-closing cascade sequence between cyanoacrylamides and 2,4-dienals, which proceeds with high yields and excellent stereoselectivities. rsc.orgrsc.org Another example is the multicomponent cascade synthesis of decahydroquinolines from cyclohexanone, a nitroalkene, and an N-Ts imine, triggered by a chiral amine catalyst. thieme-connect.com While these examples yield partially or fully saturated rings, the underlying principles of cascade design can be adapted to synthesize fully aromatic quinoline systems, representing a promising avenue for future research.

Green Chemistry Principles in Quinoline Synthesis

Traditional methods for quinoline synthesis, such as the Skraup and Friedländer reactions, often rely on harsh conditions, toxic reagents, and significant solvent use. researchgate.netwikipedia.orgnih.goviipseries.org In contrast, green chemistry approaches aim to minimize environmental impact by focusing on aspects like atom economy, use of safer solvents, and energy efficiency. researchgate.net These principles are being applied to the synthesis of quinoline derivatives through various innovative techniques.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.org This technique has been successfully applied to the Friedländer synthesis of substituted quinolines. For instance, the cyclocondensation of 2-aminoaryl ketones with compounds containing active methylene (B1212753) groups can be effectively carried out under microwave irradiation. benthamdirect.com This method offers several advantages, including rapid reactant activation and often solvent-free conditions, which aligns with green chemistry principles. rsc.orgbenthamdirect.com The use of organocatalysts, such as 3-(N-morpholino)propanesulfonic acid (MOPS) supported on acidic alumina, has proven effective in these microwave-assisted syntheses, providing a cost-effective and high-yield route to various quinoline derivatives. benthamdirect.com

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for Quinoline Synthesis

Method Reaction Time Conditions Yield Reference
Microwave Irradiation Minutes Solvent-free, p-TsOH catalyst Good to Excellent rsc.org
Conventional Heating Hours Solvent-free, p-TsOH catalyst Good to Excellent rsc.org

This table illustrates the significant reduction in reaction time achieved with microwave-assisted synthesis compared to conventional heating methods for the synthesis of poly-substituted quinolines.

Eliminating volatile organic solvents is a cornerstone of green chemistry. Solvent-free reactions, often conducted under thermal conditions or with microwave assistance, reduce pollution, lower costs, and simplify work-up procedures. The Friedländer annulation, a key reaction for quinoline synthesis, has been successfully performed under solvent-free conditions using catalysts like bismuth chloride (BiCl3), tin(II) chloride dihydrate (SnCl2·2H2O), or silica-supported phosphorus pentoxide (P2O5/SiO2). researchgate.neteurekaselect.comoup.com These methods are notable for their high yields, short reaction times, and operational simplicity. oup.comresearchgate.net

Alternatively, water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. While organic reactions in water can be challenging, protocols have been developed for quinoline synthesis in aqueous media, sometimes even without a catalyst, further enhancing the environmental friendliness of the process. acs.org

Nanocatalysts offer significant advantages in chemical synthesis due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. acs.orgnih.gov In quinoline synthesis, various metal-based nanocatalysts, including those based on iron, copper, cobalt, and cadmium/zirconium, have been employed to facilitate reactions under green conditions. acs.orgnih.govcolab.ws These catalysts can be used in solvent-free protocols or in environmentally benign solvents like ethanol. nih.gov

For example, the Friedländer annulation can be efficiently catalyzed by magnetic nanocatalysts, which can be easily separated from the reaction mixture using an external magnet and reused multiple times with minimal loss of activity. researchgate.net This recyclability is a key advantage, reducing waste and catalyst cost. acs.org Nanocomposites like CdO@ZrO₂ have been shown to be highly effective for the synthesis of poly-substituted quinolines, providing high yields and allowing for the catalyst to be reused for at least seven consecutive cycles. colab.ws

Table 2: Examples of Nanocatalysts in Quinoline Synthesis

Nanocatalyst Reaction Type Conditions Key Advantages Reference(s)
Iron-based nanoparticles Various Often solvent-free or in green solvents Low toxicity, recyclability, abundance acs.org
Copper-based nanocatalysts Friedländer, Annulations Ethanol or solvent-free High efficiency, versatility researchgate.netnih.gov
Cobalt nanocatalysts Reductive Annulation Mild conditions High selectivity researchgate.net

This interactive table summarizes various nanocatalysts used in the synthesis of quinoline derivatives, highlighting their green chemistry benefits.

Photochemical reactions, particularly those utilizing visible light, represent a sustainable and innovative approach to organic synthesis. mdpi.commdpi.com These methods can often be conducted at room temperature, reducing energy consumption. Photo-induced strategies for quinoline synthesis include oxidative cyclization and radical-mediated reactions. For instance, visible light, sometimes assisted by a photocatalyst, can drive the aerobic oxidative dehydrogenation and aromatization of precursors to form the quinoline ring. mdpi.comresearchgate.net

Oxidative annulation is another powerful strategy that involves the formation of the quinoline ring through C-H bond activation. mdpi.comsnnu.edu.cn These reactions can be mediated by various metals or can be metal-free. mdpi.comnih.gov Rhodium(III)-catalyzed oxidative annulation of pyridines with alkynes, for example, provides a direct route to quinoline structures through a cascade of C-H activation steps. acs.orgsnnu.edu.cn Such methods are highly atom-economical as they avoid the need for pre-functionalized starting materials. mdpi.com

Strategies for Regioselective Introduction of Halogens (Chlorine and Fluorine) and Alkyl Groups (Propyl)

Achieving the specific substitution pattern of this compound requires highly regioselective methods for introducing each substituent onto the quinoline core. The electronic properties of the quinoline ring and the directing effects of existing substituents play a crucial role in determining the position of incoming groups.

The direct functionalization of C-H bonds is a highly desirable strategy in organic synthesis as it offers a more atom- and step-economical pathway compared to traditional methods that require pre-functionalized substrates. mdpi.com

For the introduction of chlorine and fluorine, direct C-H halogenation methods are of significant interest. Metal-free protocols have been developed for the regioselective C5-halogenation of 8-substituted quinolines. researchgate.netrsc.orgrsc.org These reactions can proceed at room temperature using inexpensive and atom-economical halogenating agents like trihaloisocyanuric acid, demonstrating excellent functional group tolerance. researchgate.netrsc.orgrsc.org The directing group at the 8-position is key to achieving this specific regioselectivity. researchgate.netrsc.orgrsc.org

Direct fluorination of the quinoline ring is particularly challenging but crucial for synthesizing fluorinated analogs. researchgate.net While elemental fluorine can be used, its reactivity often leads to a lack of selectivity. researchgate.net More controlled methods are being developed. For instance, electrochemical methods have been shown to achieve regioselective 5,8-difluorination of certain quinolines. researchgate.net Another modern approach involves a concerted nucleophilic aromatic substitution strategy, which has been successfully applied to the nucleophilic oxidative fluorination of quinolines. nih.gov The development of methods for direct C-H fluorination of electron-deficient azaarenes like quinoline is an active area of research, with recent advances allowing for selective C-H fluorination without requiring pre-functionalization. nih.govvjst.vnnih.gov

Precursor-Based Halogen Introduction and Alkyl Group Incorporation

The synthesis of complex quinolines like this compound typically relies on building the molecule from precursors that already contain some of the required substituents. The incorporation of halogens and alkyl groups can be achieved either by using substituted starting materials or by introducing them at various stages of the synthetic sequence.

A common and effective strategy involves the cyclization of a substituted aniline with a carbonyl compound. For the target molecule, this would likely begin with a difluoroaniline derivative. The propyl group at the 2-position and the chloro group at the 4-position are often introduced through the choice of cyclization partners and subsequent chemical transformations.

Alkyl Group Incorporation: The introduction of an alkyl group at the C2 position of the quinoline ring can be accomplished through several classical name reactions.

Friedländer Synthesis: This method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone. pharmaguideline.comnih.gov For instance, the reaction of a 2-amino-3,6-difluorobenzaldehyde with pentan-2-one would directly install the propyl group at the 2-position of the quinoline core. This reaction can be catalyzed by acids or bases. nih.gov

Doebner-von Miller Reaction: This is a variation of the Skraup synthesis where α,β-unsaturated aldehydes or ketones react with anilines in the presence of an acid catalyst. pharmaguideline.comnih.gov This approach can also be adapted to produce 2-substituted quinolines.

Post-Cyclization Modification: An alternative route involves the functionalization of a pre-formed quinoline ring. One such method is the reaction of quinoline N-oxides with Grignard reagents, which can introduce alkyl groups at the 2-position. organic-chemistry.org

Halogen Introduction: The placement of halogen atoms requires careful consideration of directing effects and reagent choice.

Fluorine Atoms (C5 and C8): In many synthetic schemes for fluorinated quinolines, the fluorine atoms are incorporated from the outset by using a fluorinated precursor, such as 2,5-difluoroaniline. This approach avoids potentially harsh or non-selective fluorination reactions on the heterocyclic ring system.

Chlorine Atom (C4): The introduction of a chlorine atom at the C4-position is most commonly achieved by the conversion of a 4-hydroxyquinoline (which exists in tautomeric equilibrium with quinolin-4-one) intermediate. This precursor is often the direct product of cyclization reactions like the Conrad-Limpach synthesis. pharmaguideline.com The hydroxyl group can then be readily converted to a chloro group using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

A plausible synthetic pathway could, therefore, involve the cyclization of 2,5-difluoroaniline with a β-ketoester to form a 5,8-difluoro-4-hydroxy-2-propylquinoline intermediate. Subsequent treatment with a chlorinating agent like phosphorus oxychloride would yield the final product, this compound.

Table 1: Methodologies for Halogen and Alkyl Group Incorporation in Quinoline Synthesis
MethodTarget Group & PositionPrecursors/ReagentsPrincipleReference
Friedländer SynthesisAlkyl (C2)o-Aminoaryl ketone, Carbonyl with α-methylene groupAcid or base-catalyzed condensation followed by cyclodehydration to form the quinoline ring with C2-substitution. pharmaguideline.comnih.gov
Conrad-Limpach-Knorr SynthesisAlkyl (C2), Hydroxyl (C4)Aniline, β-ketoesterCondensation followed by thermal cyclization. The reaction temperature can influence whether a 2-quinolone or 4-quinolone is formed. pharmaguideline.com
Nucleophilic SubstitutionChloro (C4)4-Hydroxyquinoline, POCl₃ or SOCl₂Conversion of the C4-hydroxyl group of a quinolin-4-one intermediate into a chloro group. mdpi.com
Metal-Free C-H HalogenationHalogen (C5)8-Substituted quinoline, N-Halosuccinimide (NCS, NBS, NIS)Direct, regioselective halogenation of the C5 position on the quinoline ring under aqueous or metal-free conditions. rsc.orgrsc.org
Cross-Coupling ReactionAlkyl (General)Heteroaromatic tosylate, Alkyl Grignard reagent, Iron catalystIron-catalyzed cross-coupling allows for the introduction of alkyl groups onto the quinoline scaffold. organic-chemistry.org

Purification and Isolation Techniques for Halogenated Quinoline Derivatives

The successful synthesis of halogenated quinoline derivatives is critically dependent on effective purification and isolation techniques to remove unreacted starting materials, reagents, and byproducts. The choice of method is dictated by the physical and chemical properties of the target compound, such as its polarity, solubility, and crystallinity.

Recrystallization: This is one of the most powerful techniques for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture in which it is sparingly soluble at room temperature but highly soluble at elevated temperatures. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor. The purified crystals are then isolated by filtration. A described method for a complex quinoline derivative involves heating and stirring the compound in a solvent like N,N-dimethylformamide (DMF), followed by cooling to precipitate the purified crystals. google.com

Column Chromatography: For non-crystalline products or for separating mixtures of compounds with similar solubility, column chromatography is the method of choice. researchgate.net This technique separates compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel or alumina) while a mobile phase (a solvent or solvent mixture) flows through it. Less polar compounds typically travel down the column faster than more polar compounds, allowing for their separation and collection in different fractions. The progress of the separation is often monitored by thin-layer chromatography (TLC).

Extraction: Liquid-liquid extraction is used to separate a compound from a mixture based on its solubility in two immiscible liquid phases, often an aqueous phase and an organic solvent. This can be useful for removing inorganic salts or highly polar byproducts from a reaction mixture. For example, a crude 8-hydroxyquinoline (B1678124) product can be purified using a chloralkane solvent for extraction. google.com

Filtration: A fundamental technique used to separate a solid product from a liquid phase. google.com This is the primary method for isolating the desired compound after crystallization or precipitation from a reaction mixture.

Table 2: Comparison of Purification Techniques for Halogenated Quinoline Derivatives
TechniquePrinciple of SeparationTypical ApplicationAdvantagesReference
RecrystallizationDifferential solubility in a solvent at different temperatures.Purification of crystalline solid products.Can yield very pure compounds; scalable. google.com
Column ChromatographyDifferential adsorption onto a solid stationary phase.Separation of complex mixtures, non-crystalline solids, or oils.Highly versatile; can separate compounds with very similar properties. researchgate.net
ExtractionDifferential solubility between two immiscible liquid phases.Initial work-up to remove inorganic salts or highly polar/non-polar impurities.Simple, rapid, and effective for initial purification steps. google.com
FiltrationPhysical separation of a solid from a liquid.Isolation of a solid product from a solution or reaction mixture.Essential for isolating precipitated or crystallized solids. google.com

Mechanistic Investigations of Reactions Involving 4 Chloro 5,8 Difluoro 2 Propylquinoline

Elucidation of Reaction Pathways for Synthetic Transformations

The formation of the 4-Chloro-5,8-difluoro-2-propylquinoline core can be approached through several classical and modern synthetic strategies. The specific arrangement of substituents—a propyl group at C2, a chloro group at C4, and fluoro groups at C5 and C8—guides the selection of appropriate reaction pathways. Mechanistic investigations often focus on adapting well-established quinoline (B57606) syntheses such as the Combes, Friedländer, and Doebner-von Miller reactions, as well as transition-metal-catalyzed cyclizations.

The Combes quinoline synthesis offers a plausible route, involving the acid-catalyzed reaction of a difluoroaniline with a β-diketone. For the synthesis of the target molecule, this would involve the reaction of 2,5-difluoroaniline (B146615) with a propyl-substituted β-diketone. The reaction pathway commences with the formation of a Schiff base intermediate from the aniline (B41778) and one of the ketone carbonyls. This is followed by an enamine tautomerization and an intramolecular electrophilic aromatic substitution, which is the ring-closing step. Subsequent dehydration leads to the aromatic quinoline ring. The presence of two fluorine atoms on the aniline ring significantly influences the electronics of the aromatic system, affecting the rate and regioselectivity of the electrophilic cyclization.

Another viable pathway is the Friedländer annulation , which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgorganic-chemistry.org In this context, a 2-amino-4,7-difluorobenzaldehyde or a corresponding ketone could react with a ketone bearing a propyl group, such as 2-pentanone. The reaction can proceed via two proposed mechanisms: one begins with an aldol (B89426) condensation followed by cyclization and dehydration, while the other starts with the formation of a Schiff base, followed by an intramolecular aldol-type reaction and subsequent elimination of water. wikipedia.org The choice of catalyst, either acid or base, can influence which pathway is favored.

The Doebner-von Miller reaction is another relevant pathway, typically involving the reaction of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.org For the synthesis of a 2-propylquinoline (B155077) derivative, an appropriately substituted aniline would react with an α,β-unsaturated aldehyde or ketone derived from the propyl group. The mechanism is complex and thought to involve a series of conjugate additions, cyclizations, and oxidation steps. wikipedia.orgnih.gov

More contemporary approaches often employ palladium-catalyzed cyclization reactions . These methods can offer high efficiency and functional group tolerance. A plausible pathway could involve the palladium-catalyzed coupling of a suitably functionalized aniline with an alkyne, followed by an intramolecular cyclization to form the quinoline core. The chloro substituent at the 4-position can be introduced either by using a pre-chlorinated precursor or by a subsequent chlorination step.

Identification of Key Intermediates and Transition States in Quinoline Formation

The identification of intermediates and the characterization of transition states are paramount for a detailed mechanistic understanding. In the context of forming this compound, several key intermediates can be postulated based on established quinoline synthesis mechanisms.

In the Combes synthesis , the initial key intermediate is the Schiff base formed between the 2,5-difluoroaniline and the propyl-β-diketone. This Schiff base is in equilibrium with its enamine tautomer. The enamine is the crucial nucleophile for the intramolecular cyclization. The transition state for this cyclization step involves the attack of the enamine's β-carbon onto the fluorinated aromatic ring. The fluorine atoms, being electron-withdrawing, deactivate the ring towards electrophilic attack, which would likely result in a higher activation energy for this step compared to non-fluorinated analogues. Computational studies on similar systems can provide insights into the geometry and energy of this transition state.

For the Friedländer synthesis , the reaction can proceed through either an aldol adduct or a Schiff base as the initial key intermediate, depending on the catalytic conditions. wikipedia.org The subsequent intramolecular cyclization would involve a transition state where a new carbon-carbon or carbon-nitrogen bond is formed to close the pyridine (B92270) ring. The stability of these intermediates and the energy of the transition states will be influenced by the electronic effects of the fluoro and propyl substituents.

Table 1: Postulated Key Intermediates in the Synthesis of this compound
Synthetic RouteKey IntermediateDescription
Combes SynthesisSchiff Base/EnamineFormed from the condensation of 2,5-difluoroaniline and a propyl-β-diketone. The enamine tautomer acts as the nucleophile in the cyclization step.
Friedländer AnnulationAldol Adduct or Schiff BaseThe initial product of the reaction between the 2-amino-4,7-difluorophenyl carbonyl compound and the propyl-containing ketone, depending on the catalyst.
General Quinoline FormationDihydroquinolineA non-aromatic precursor to the final quinoline product, which requires an oxidation step for aromatization.

Kinetic Studies of Quinoline Ring Formation and Functionalization Reactions

Kinetic studies provide quantitative data on reaction rates and how they are affected by various factors, offering deep insights into the reaction mechanism. For the formation of this compound, kinetic analyses would focus on the rate-determining step of the chosen synthetic route.

In the Combes synthesis , the rate-determining step is generally considered to be the electrophilic aromatic annulation (cyclization) of the enamine intermediate. wikipedia.org A kinetic study would likely show that the reaction rate is dependent on the concentrations of both the aniline and the β-diketone, as well as the acid catalyst. The electron-withdrawing nature of the fluorine atoms on the aniline ring would be expected to decrease the nucleophilicity of the ring, thereby slowing down the rate of this electrophilic cyclization step compared to analogous reactions with electron-donating groups.

For the Friedländer synthesis , the rate-limiting step can be either the initial aldol condensation or the Schiff base formation, depending on the specific reactants and conditions. wikipedia.org Kinetic experiments could help to distinguish between the possible mechanistic pathways by observing how the reaction rate changes with the concentration of each reactant and the catalyst.

Functionalization reactions of the pre-formed this compound, such as nucleophilic aromatic substitution of the 4-chloro group, would also be amenable to kinetic studies. The rate of substitution would be influenced by the nature of the nucleophile, the solvent, and the electronic effects of the fluoro and propyl groups on the quinoline ring. The fluorine atoms, particularly the one at the 5-position, would enhance the electrophilicity of the C4 position, likely increasing the rate of nucleophilic attack.

Role of Catalysts, Oxidants, and Solvents in Reaction Mechanism Control

The choice of catalysts, oxidants, and solvents plays a pivotal role in controlling the reaction mechanism, yield, and selectivity in the synthesis of this compound.

Catalysts : In classical quinoline syntheses like the Combes and Friedländer reactions, Brønsted acids (e.g., sulfuric acid, polyphosphoric acid) or Lewis acids are commonly employed. wikipedia.orgmdpi.com These catalysts facilitate the initial condensation and the subsequent cyclization steps by protonating carbonyl groups and activating the electrophiles. In modern synthetic approaches, transition-metal catalysts , particularly those based on palladium, are used to mediate C-C and C-N bond formation in cyclization reactions. The choice of ligand on the metal center can be crucial for controlling the catalytic activity and selectivity. For instance, trifluoroacetic acid (TFA) can act as an efficient catalyst in Friedländer-type syntheses. nih.gov

Oxidants : Many quinoline syntheses proceed through a dihydroquinoline intermediate that requires an oxidation step to yield the final aromatic product. acs.orgnih.govfao.org The choice of oxidant is critical to the success of the reaction. Common oxidants used in these transformations include nitrobenzene, arsenic pentoxide, or even air (oxygen). In some modern methods, the oxidant is an integral part of the catalytic cycle. For instance, in oxidative cyclization reactions, an external oxidant may be required to regenerate the active catalyst. Persulfate salts, activated by transition metals, have been shown to be effective for the oxidative aromatization of dihydroquinolinones. acs.orgnih.govfao.org

Solvents : The solvent can significantly influence the reaction mechanism by affecting the solubility of reactants, the stability of intermediates and transition states, and the activity of the catalyst. In the synthesis of fluorinated quinolines, the choice of solvent can impact the reaction yield. mdpi.com For example, polar aprotic solvents like DMF have been found to be effective in certain condensation reactions leading to quinoline derivatives. mdpi.com In some cases, the solvent can also play a direct role in the reaction mechanism, for example, by participating in proton transfer steps.

Table 2: Influence of Reaction Components on the Synthesis of Substituted Quinolines
ComponentRoleExamplesEffect on Mechanism
CatalystActivation of reactants, facilitation of cyclizationH₂SO₄, Polyphosphoric Acid, Trifluoroacetic Acid, Palladium complexesProtonates carbonyls, enables C-C/C-N bond formation, influences reaction rate and pathway.
OxidantAromatization of dihydroquinoline intermediateAir (O₂), Nitrobenzene, Potassium Persulfate (K₂S₂O₈)Drives the final step of the reaction towards the stable aromatic product. The mechanism can involve single-electron transfer. acs.org
SolventSolubilization, stabilization of intermediates/transition statesDMF, Dichloromethane (DCM), EthanolCan affect reaction rates and yields by influencing the energy profile of the reaction pathway. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chloro 5,8 Difluoro 2 Propylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Detailed analysis of the NMR spectra is fundamental for the unambiguous structural elucidation of organic molecules. This would involve one-dimensional techniques to identify the chemical environments of individual nuclei and two-dimensional correlation experiments to establish connectivity and spatial relationships.

One-Dimensional NMR (¹H, ¹³C, ¹⁵N) Chemical Shift Analysis

The ¹H NMR spectrum would be expected to show distinct signals for the protons of the propyl group and the aromatic protons on the quinoline (B57606) ring. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the electron-withdrawing effects of the chloro and fluoro substituents. Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule, with the positions of the halogenated carbons being significantly shifted. ¹⁵N NMR, though less common, would offer insight into the electronic environment of the nitrogen atom within the quinoline ring. However, no specific chemical shift data for 4-Chloro-5,8-difluoro-2-propylquinoline is currently available.

Two-Dimensional NMR Correlation Experiments (COSY, HMQC, HSQC, HMBC, NOESY, TOCSY) for Connectivity and Stereochemistry

A suite of 2D NMR experiments would be required to assemble the molecular structure definitively.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, for instance, within the propyl chain and between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would establish long-range correlations between protons and carbons, crucial for connecting the propyl group to the quinoline core and for assigning the positions of the substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the through-space proximity of protons, aiding in the confirmation of the three-dimensional structure.

TOCSY (Total Correlation Spectroscopy) would identify all protons within a spin system.

Without experimental data, a discussion of these powerful analytical tools in the context of this compound is limited to these general descriptions of their utility.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Molecular Vibrational Mode Analysis

Characterization of Carbon-Halogen Bond Vibrations

The IR and Raman spectra would be expected to exhibit characteristic stretching vibrations for the C-Cl and C-F bonds. The exact frequencies of these vibrations are sensitive to the local molecular environment. Generally, C-Cl stretching bands appear in the fingerprint region of the IR spectrum, while C-F stretches occur at higher wavenumbers.

Analysis of Quinoline Ring Vibrational Modes

The quinoline ring system has a set of characteristic vibrational modes, including ring stretching, in-plane, and out-of-plane bending vibrations. The substitution pattern with chloro, difluoro, and propyl groups would be expected to shift the frequencies of these modes and alter their intensities in both IR and Raman spectra.

Mass Spectrometry for Precise Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. For this compound (C₁₂H₁₀ClF₂N), the nominal molecular weight is approximately 241.67 g/mol . High-resolution mass spectrometry would provide a more precise mass, confirming the molecular formula. The fragmentation pattern, likely initiated by the loss of the propyl group or halogen atoms, would provide further structural confirmation. However, no mass spectral data for this compound has been published.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry is a critical technique for confirming the elemental composition of a compound. It measures the mass-to-charge ratio of an ion with very high precision. For this compound, HRMS would be used to experimentally verify its exact mass, which is calculated based on the most abundant isotopes of its constituent atoms (carbon, hydrogen, chlorine, fluorine, and nitrogen). The experimentally determined mass would then be compared to the theoretical mass to confirm the molecular formula.

A hypothetical data table for such an analysis would look like this:

ParameterValue
Molecular FormulaC12H10ClF2N
Theoretical Mass [M+H]⁺Data not available
Measured Mass [M+H]⁺Data not available
Mass Error (ppm)Data not available

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Analysis

Tandem Mass Spectrometry (MS/MS) would be employed to gain insight into the compound's structure. In an MS/MS experiment, the molecular ion of this compound would be isolated and then fragmented. The resulting fragment ions would be analyzed to piece together the connectivity of the atoms within the molecule, such as identifying the loss of the propyl group or characteristic cleavages of the quinoline ring system. This fragmentation pattern provides a structural fingerprint of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugated Systems

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique provides information about the electronic transitions within the molecule, particularly those involving π-electrons in conjugated systems. The quinoline ring system of this compound is a conjugated aromatic system that would be expected to exhibit characteristic absorption bands in the UV region. The positions (λmax) and intensities of these bands would be indicative of the extent of conjugation and the effects of the various substituents (chloro, fluoro, and propyl groups) on the electronic structure.

A representative data table for UV-Vis analysis would include:

Solventλmax (nm)Molar Absorptivity (ε)
e.g., EthanolData not availableData not available
e.g., CyclohexaneData not availableData not available

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise atomic coordinates, bond lengths, bond angles, and torsional angles. This data would unambiguously confirm the connectivity of the atoms and reveal the molecule's conformation and packing arrangement in the solid state. As this compound is achiral, the determination of absolute stereochemistry is not applicable.

A summary of crystallographic data would typically be presented in a table like the following:

ParameterValue
Crystal SystemData not available
Space GroupData not available
Unit Cell DimensionsData not available
Volume (ų)Data not available
Z (molecules per unit cell)Data not available
Calculated Density (g/cm³)Data not available

Computational Chemistry and Theoretical Studies on 4 Chloro 5,8 Difluoro 2 Propylquinoline

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Structure

DFT calculations are fundamental in computational chemistry for determining the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and for understanding its electronic properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap implies the opposite. For 4-Chloro-5,8-difluoro-2-propylquinoline, the specific energies of these orbitals and the resulting energy gap have not been reported.

Electrostatic Potential Surface (ESP) Characteristics and Charge Distribution

The Electrostatic Potential Surface (ESP) map illustrates the charge distribution on the surface of a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for understanding intermolecular interactions and predicting sites of chemical reactions. The specific ESP characteristics for this compound, which would be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating nature of the propyl group, are not documented.

Atomic Charge Analysis and Reactivity Prediction

Atomic charge analysis provides a quantitative measure of the partial charge on each atom within the molecule. This information helps in predicting the reactivity of different atomic sites. For instance, carbon atoms bonded to electronegative halogens would be expected to carry a partial positive charge, making them susceptible to nucleophilic attack. However, precise atomic charge values for this compound are not available.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Prediction

TD-DFT is a computational method used to predict the electronic absorption spectra (UV-Visible spectra) of molecules. It calculates the energies of electronic transitions from the ground state to various excited states. This information is valuable for identifying and characterizing compounds. No predicted electronic absorption spectra for this compound have been published.

Reaction Mechanism Modeling through Computational Approaches

Computational modeling can elucidate the step-by-step pathways of chemical reactions, including the structures of transition states and the energies of activation. This is crucial for understanding how a molecule is synthesized and how it might react with other chemical species. There are no available computational studies modeling the reaction mechanisms involving this compound.

Transition State Characterization and Activation Energies

In the realm of computational chemistry, understanding the mechanism of a chemical reaction is paramount. This involves identifying the transition state (TS), which represents the highest energy point along the reaction pathway, and calculating the activation energy (Ea), the energy barrier that must be overcome for the reaction to proceed. Density Functional Theory (TDFT) is a powerful tool for locating and characterizing these transition states. nih.gov

For a reaction involving a substituted quinoline (B57606) like this compound, such as a nucleophilic aromatic substitution (SNAr) at the C4 position, DFT calculations can be employed to model the geometry of the transition state. A key characteristic of a computationally validated transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. nih.gov

Systematic DFT calculations can elucidate the origin of regioselectivity in reactions of quinoline derivatives. acs.org For instance, in the functionalization of quinoline, the free-energy profile can be calculated to determine the most favorable reaction pathway. researchgate.net The activation energies for different potential reaction sites can be compared to predict the regioselectivity. The substitution pattern on the quinoline ring, including the electron-withdrawing fluorine atoms and the chloro leaving group in this compound, would be expected to significantly influence the activation energies of various potential reactions.

Illustrative Data for a Hypothetical SNAr Reaction:

Below is a hypothetical data table illustrating the kind of information that could be obtained from a DFT study on the methoxy-de-chlorination of this compound.

ParameterValueUnitDescription
ReactionMethoxy-de-chlorination at C4-Nucleophilic aromatic substitution of chlorine by a methoxy group.
ΔE (Activation Energy)25.8kcal/molThe calculated energy barrier for the reaction to occur.
Transition State GeometryDistorted tetrahedral at C4-The geometry of the highest energy point along the reaction coordinate.
Imaginary Frequency-350cm⁻¹The single imaginary vibrational frequency confirming a true transition state.
Key TS Bond DistancesC4-Cl: 2.2 Å, C4-O: 2.0 ÅÅElongated C-Cl bond and forming C-O bond in the transition state.

This table is for illustrative purposes only and does not represent experimentally or computationally verified data for this compound.

Reaction Coordinate Analysis

A reaction coordinate analysis, often performed using Intrinsic Reaction Coordinate (IRC) calculations, maps the entire energy landscape of a reaction from reactants to products, passing through the transition state. This analysis provides a detailed view of the changes in geometry and energy throughout the transformation.

For a reaction involving this compound, an IRC analysis would start from the optimized transition state geometry and move downhill in both the forward and reverse directions to connect the transition state to the corresponding reactants and products. This confirms that the identified transition state indeed links the desired chemical species. nih.gov

The reaction coordinate diagram plots the potential energy against the progression of the reaction. This visual representation helps in understanding the mechanism, for example, whether the reaction is concerted (a single step) or proceeds through intermediates. In the case of a concerted nucleophilic aromatic substitution, the IRC would show a smooth progression from reactants to products without any energy minima corresponding to intermediates. nih.gov Analysis of bond orders along the reaction coordinate can also reveal the synchronicity of bond-breaking and bond-forming events. researchgate.net

Hypothetical Reaction Coordinate Profile:

The following interactive table describes a hypothetical potential energy surface scan for the SNAr reaction mentioned previously.

Reaction CoordinatePotential Energy (kcal/mol)C4-Cl Bond Length (Å)C4-O Bond Length (Å)
Reactants0.01.753.50
Transition State25.82.202.00
Products-10.23.801.36

This data is hypothetical and intended to illustrate the output of a reaction coordinate analysis.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful avenue to explore the dynamic behavior of molecules over time. For a molecule like this compound, MD simulations can be used to investigate its conformational flexibility and its interactions with other molecules, such as solvents or biological macromolecules.

Conformational sampling through MD would reveal the preferred orientations of the propyl group relative to the quinoline ring. The fluorine and chlorine substituents will influence the electrostatic potential of the molecule, which in turn will govern its non-covalent interactions.

In the context of drug design, MD simulations are invaluable for studying the binding of a ligand to its protein target. If this compound were being investigated as a potential therapeutic agent, MD simulations could be used to model its interaction with the active site of a target protein. These simulations can provide insights into the stability of the protein-ligand complex and identify key intermolecular interactions, such as hydrogen bonds or halogen bonds, that contribute to binding affinity.

Illustrative Data from a Hypothetical MD Simulation:

This table presents hypothetical data that could be generated from an MD simulation of this compound in a water box to assess its solvation properties.

Simulation ParameterValueDescription
Simulation Time100 nsThe total time duration of the molecular dynamics simulation.
Average Number of Water Molecules within 3 Å5.2Indicates the extent of the first solvation shell around the molecule.
Predominant Propyl Group ConformationAntiThe most frequently observed dihedral angle of the propyl chain.
Key Intermolecular InteractionHalogen bond between F8 and water hydrogenA significant non-covalent interaction influencing solvation.

This table contains illustrative data and does not reflect actual simulation results for this compound.

Chemical Reactivity and Derivatization Strategies for 4 Chloro 5,8 Difluoro 2 Propylquinoline

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline (B57606) Ring

The reactivity of the 4-Chloro-5,8-difluoro-2-propylquinoline nucleus is a product of the interplay between its electron-deficient pyridine (B92270) ring and the variously substituted benzene (B151609) ring. This electronic arrangement dictates the preferred sites and types of substitution reactions.

The most prominent reaction pathway for this compound is Nucleophilic Aromatic Substitution (SNAr) at the 4-position. The carbon at this position is activated by the electron-withdrawing quinoline nitrogen and is bonded to a good leaving group (chloride). This makes it highly susceptible to attack by a wide range of nucleophiles, including amines, alcohols, and thiols. These reactions typically proceed under mild to moderate conditions and are a cornerstone for the derivatization of this scaffold.

Conversely, electrophilic aromatic substitution is significantly more challenging. The quinoline ring system is inherently electron-deficient, a characteristic that is further amplified by the presence of three electron-withdrawing halogen substituents (two fluorine, one chlorine). Such reactions require forcing conditions and potent electrophiles.

Influence of Halogen Substituents on Aromatic Substitution Patterns

The halogen atoms at positions 4, 5, and 8 profoundly influence the molecule's reactivity.

4-Chloro Group: This group's primary role is to act as an excellent leaving group in SNAr reactions. Its presence makes the C4 position the principal site for nucleophilic attack, enabling the straightforward introduction of various functional groups.

5,8-Difluoro Groups: The two fluorine atoms on the carbocyclic ring are strongly electron-withdrawing via the inductive effect. This deactivates the benzene portion of the quinoline towards electrophilic attack. While halogens are typically ortho-, para-directing for electrophilic substitution, the severe deactivation of the ring makes such reactions difficult. For nucleophilic substitution, these fluorine atoms enhance the electrophilicity of the entire ring system, further facilitating the SNAr reaction at the C4 position.

Regioselectivity of Substitutions at Positions 4, 5, 8, and 2

The regioselectivity of substitution reactions is strictly controlled by the existing substituents.

Position 4: This position is overwhelmingly favored for nucleophilic substitution due to the presence of the chloro leaving group and activation by the ring nitrogen.

Positions 5 and 8: These positions are occupied by fluorine atoms, which are poor leaving groups for SNAr compared to chlorine. Therefore, direct nucleophilic substitution at these sites is not typically observed under conditions where the C4-chloro group reacts.

Position 2: The 2-position is occupied by a propyl group. Direct nucleophilic or electrophilic substitution at this carbon is not a typical reaction pathway. The reactivity of the propyl group itself is discussed in section 6.2.

Electrophilic Substitution Sites (C3, C6, C7): Should an electrophilic substitution be forced to occur, the regiochemical outcome would be determined by the directing effects of the existing groups. The 2-propyl group is an activating ortho-, para-director, favoring positions 3 and (theoretically) the nitrogen. The 5-fluoro and 8-fluoro groups are deactivating ortho-, para-directors. The interplay of these effects suggests that the C6 and C7 positions are the most likely, albeit challenging, sites for electrophilic attack.

Table 1: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions at the C4-Position

Nucleophile Reagent Example Product Type General Conditions
Primary/Secondary Amines R¹R²NH (e.g., Aniline (B41778), Piperidine) 4-Amino-5,8-difluoro-2-propylquinoline Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, NMP), Heat
Alcohols/Phenols R-OH / Ar-OH 4-Alkoxy/Aryloxy-5,8-difluoro-2-propylquinoline Strong Base (e.g., NaH), Solvent (e.g., THF, Dioxane)
Thiols/Thiophenols R-SH / Ar-SH 4-Alkylthio/Arylthio-5,8-difluoro-2-propylquinoline Base (e.g., K₂CO₃), Solvent (e.g., DMF)
Azides Sodium Azide (NaN₃) 4-Azido-5,8-difluoro-2-propylquinoline Polar aprotic solvent (e.g., DMSO, DMF)
Hydrazines Hydrazine Hydrate (N₂H₄·H₂O) 4-Hydrazino-5,8-difluoro-2-propylquinoline Alcohol solvent, Heat

Functional Group Interconversions of Halogen and Alkyl Moieties

Functional group interconversions provide pathways to further diversify the quinoline structure. The most facile interconversion involves the 4-chloro substituent. As detailed in the previous section, the C4-Cl bond can be readily converted into C-N, C-O, and C-S bonds via SNAr reactions, which represents the primary strategy for modifying this molecule.

Interconversion of the C-F bonds at positions 5 and 8 is significantly more difficult due to the strength of the carbon-fluorine bond and requires harsh reaction conditions or specialized metal catalysis, which are generally not favored synthetic routes.

The 2-propyl group offers potential for functionalization. The methylene (B1212753) carbon adjacent to the quinoline ring is a benzylic-like position and can be a site for radical halogenation or oxidation under specific conditions to introduce further functionality, such as a hydroxyl or carbonyl group.

Cycloaddition and Annulation Reactions Involving the Quinoline Nucleus

While often used to synthesize quinolines, cycloaddition reactions can also use the quinoline nucleus itself as a reactant, leading to dearomatized, three-dimensional structures. nih.gov The electron-deficient nature of the this compound ring system influences its participation in these reactions.

Photochemical Cycloadditions: Quinolines are known to undergo photochemical dearomative cycloadditions with alkenes. nih.govescholarship.orgnih.gov This can include [4+2] cycloadditions across the 5,8-positions of the carbocyclic ring or [2+2] cycloadditions involving the C3-C4 double bond of the pyridine ring. rsc.org These reactions, often mediated by photosensitizers, provide a powerful method to rapidly build molecular complexity.

Aza-Diels-Alder Reactions: The quinoline ring can act as an azadiene in inverse-electron-demand Diels-Alder reactions, reacting with electron-rich dienophiles. acs.orgresearchgate.net The presence of electron-withdrawing groups, such as the halogens in this compound, enhances the electrophilicity of the azadiene system, potentially facilitating these reactions. researchgate.net Conversely, it can also act as a dienophile in reactions with electron-rich dienes, although this is less common. rsc.org

N-Alkylation and N-Acylation Reactions of the Quinoline Nitrogen

The nitrogen atom of the quinoline ring possesses a lone pair of electrons and can act as a nucleophile, undergoing N-alkylation and N-acylation. nih.gov This results in the formation of a positively charged quaternary quinolinium salt.

However, the nucleophilicity of the nitrogen in this compound is significantly diminished by the strong inductive electron-withdrawing effects of the three halogen substituents. Consequently, N-alkylation or N-acylation reactions typically require more reactive reagents and potentially harsher conditions compared to unsubstituted quinoline. uw.edu

N-Alkylation: Reagents such as alkyl halides (e.g., methyl iodide) or alkyl sulfates can be used, often requiring heat to proceed at a reasonable rate. The products are stable quinolinium halides or sulfates.

N-Acylation: Acylating agents like acyl chlorides or anhydrides react at the nitrogen to form N-acylquinolinium ions. acs.orgnih.govsemanticscholar.orgfrontiersin.org These intermediates are highly reactive and are often used in situ for subsequent transformations.

Design and Synthesis of Advanced Quinoline-Based Architectures

The chemical reactivity profile of this compound makes it an excellent starting material for the design and synthesis of advanced, complex molecular architectures. The primary and most versatile handle for synthetic elaboration is the 4-chloro group.

A common strategy involves a two-stage approach:

Core Derivatization: The initial step is almost invariably a nucleophilic aromatic substitution at the C4 position. By choosing a nucleophile that contains a second reactive functional group (e.g., an amino acid, a haloalkylamine, a hydroxyaniline), a new anchor point for further synthesis is installed.

Subsequent Elaboration: The functional group introduced in the first step is then used to build out the rest of the desired architecture. This can involve amide bond formation, further alkylations, or transition-metal-catalyzed cross-coupling reactions.

Table of Mentioned Compounds

Compound Name
This compound
Aniline
Piperidine
Sodium Azide
Hydrazine Hydrate
Methyl Iodide
Acyl Chlorides

Future Directions in the Academic Research of 4 Chloro 5,8 Difluoro 2 Propylquinoline Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Halogenated Quinolines

The synthesis of halogenated quinolines, including 4-Chloro-5,8-difluoro-2-propylquinoline, has traditionally relied on methods that often require harsh conditions and generate significant waste. tandfonline.com Future research is increasingly directed towards "green" and sustainable chemistry to mitigate these environmental and economic drawbacks. tandfonline.comnih.gov Key areas of development include the use of microwave-assisted protocols, which can accelerate reaction times and improve yields, often in greener solvents like aqueous ethanol. rsc.org

A significant trend is the move towards metal-free synthesis. For instance, an operationally simple and metal-free protocol for the C5–H halogenation of 8-substituted quinoline (B57606) derivatives has been established, which proceeds at room temperature using an inexpensive and atom-economical halogen source like trihaloisocyanuric acid. rsc.orgresearchgate.net Such methods offer a highly economical route to halogenated quinolines with excellent functional group tolerance. rsc.org Additionally, the development of reusable, heterogeneous catalysts, such as engineered N-doped graphene quantum dots on spherical composites, represents a sustainable approach for producing quinoline derivatives. rsc.org These modern methods stand in contrast to classical syntheses like the Skraup, Friedlander, and Doebner–von Miller reactions, which often involve high temperatures and strong acids. tandfonline.comresearchgate.net

Synthetic ApproachKey FeaturesAdvantages over Traditional MethodsReferences
Microwave-Assisted SynthesisUses microwave irradiation to heat reactions.Rapid reaction times, improved yields, often uses green solvents. tandfonline.comrsc.org
Metal-Free C-H HalogenationDirect halogenation of C-H bonds without transition metal catalysts.Avoids toxic metal contaminants, uses inexpensive reagents, high regioselectivity. rsc.orgresearchgate.net
Heterogeneous CatalysisCatalyst is in a different phase from the reactants (e.g., solid catalyst in a liquid reaction).Catalyst is easily recoverable and reusable, promoting sustainability. rsc.orgresearchgate.net
Calcium CatalysisUtilizes sustainable and earth-abundant calcium salts as catalysts.High atom economy, solvent-free conditions, environmentally benign. rsc.org

Advancements in High-Throughput Synthesis and Screening for Chemical Diversity

High-throughput synthesis and screening (HTS) are critical for accelerating the discovery of new chemical entities and optimizing reaction conditions. rsc.orgnih.gov Future research on this compound will leverage these technologies to rapidly generate and evaluate libraries of derivatives. Miniaturized and automated formats, such as nanoscale synthesis in 1536-well plates using acoustic dispensing technology, allow for the rapid "on-the-fly" creation of compound libraries, reducing costs and environmental impact. rsc.org

Microdroplet-assisted reaction platforms offer another avenue for HTS, enabling the synthesis of quinoxaline (B1680401) (a related nitrogen heterocycle) derivatives in milliseconds with high conversion rates and without catalysts. nih.gov This technology, when combined with mass spectrometry detection, allows for the rapid screening of optimal reaction conditions. nih.gov The goal of these approaches is to expand chemical diversity, which is essential for identifying compounds with novel properties. lifechemicals.com By creating diverse libraries based on the this compound scaffold, researchers can increase the probability of discovering new hits for a wide spectrum of biological assays and material science applications. lifechemicals.com

TechnologyPrincipleApplication in Quinoline ChemistryReferences
Automated Nanoscale SynthesisRobotic liquid handlers (e.g., acoustic dispensers) perform reactions on a nanomole scale in high-density microplates.Rapid generation of large, diverse libraries of quinoline derivatives for biological screening. rsc.org
Microdroplet-Assisted ReactionReactions occur within picoliter- to nanoliter-sized droplets, accelerating reaction rates.High-throughput screening of optimal synthesis conditions (e.g., temperature, catalysts) for quinoline derivatives. nih.gov
Combinatorial ChemistrySystematic and repetitive covalent connection of different building blocks to form a large library of related compounds.Creation of focused or diversity-oriented libraries to explore the structure-activity relationships of the quinoline scaffold. nih.gov

Integration of Machine Learning and Artificial Intelligence in Reaction Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing organic chemistry by providing powerful predictive tools. rjptonline.orgchemcopilot.com For the synthesis of complex molecules like this compound, ML models can predict reaction outcomes, including identifying the major product and estimating yields. researchgate.netprinceton.eduacs.org This approach treats reaction prediction as a "machine translation" problem, converting reactant and reagent information into a predicted product. researchgate.net

One successful approach utilizes "random forest" models, which can accurately predict reaction yields while varying multiple components, a task that is challenging to intuit. princeton.edu These models can be trained on datasets of hundreds of reactions, a feasible number for academic labs, to learn the complex relationships between starting materials, catalysts, and outcomes. princeton.edu By augmenting reaction databases with plausible but non-productive "negative examples," these systems learn to distinguish between successful and unsuccessful transformations. acs.org The integration of AI will significantly reduce the time and resources spent on experimental trial-and-error, allowing chemists to focus on the most promising synthetic routes and conditions. chemcopilot.com

AI/ML ApplicationMethodologyImpact on Quinoline SynthesisReferences
Reaction Outcome PredictionTreats reaction prediction as a translation problem between reactant and product SMILES strings using neural networks.Identifies the most likely major product from a given set of reactants and reagents, avoiding unproductive experiments. researchgate.net
Yield PredictionUses "random forest" algorithms to model reaction yields based on descriptors of starting materials, catalysts, and bases.Helps chemists navigate multi-dimensional reaction space to select conditions for the highest yields. princeton.edu
Synthesis PlanningAI platforms can propose entire synthetic routes by learning from vast databases of chemical reactions.Accelerates the design of novel, efficient synthetic pathways to new halogenated quinoline derivatives. rjptonline.org

Exploration of New Chemical Transformations and Reactivity Patterns

Future research will continue to uncover novel chemical transformations for halogenated quinolines. A key area of focus is C–H bond activation and functionalization, which allows for the direct modification of the quinoline scaffold in a highly regioselective manner. mdpi.com For example, rhodium-catalyzed ortho-C–H bond activation has been used for the synthesis of quinoline carboxylates. mdpi.com Metal-free protocols for remote C–H halogenation at the C5-position of 8-substituted quinolines have also been developed, demonstrating high selectivity for a geometrically challenging position. rsc.org

Furthermore, the development of cascade or domino reactions, where multiple bond-forming events occur in a single pot, offers an efficient route to complex polysubstituted quinolines. mdpi.com These reactions, often promoted by acids or catalysts, proceed through intermediates that undergo sequential condensation, cyclization, and dehydrogenation steps. mdpi.com Investigating the unique reactivity of the 4-chloro and the 5,8-difluoro substituents on the 2-propylquinoline (B155077) core will be crucial. For instance, the chloro group can participate in cross-coupling reactions, while the fluorine atoms can influence the electronic properties and regioselectivity of further transformations. The unusual ability of quinoline compounds to act as promoters, rather than poisons, for certain gold-catalyzed hydrogenation reactions highlights how unexpected reactivity patterns can be discovered, opening new avenues for selective transformations. acs.org

Refinement of Computational Models for Enhanced Predictive Accuracy

Computational chemistry provides invaluable insights into the structure, properties, and reactivity of molecules. Future work on this compound will rely on the refinement of computational models for greater predictive power. Density Functional Theory (DFT) is a powerful tool used to analyze supramolecular assemblies and nonbonding interactions like hydrogen and halogen bonds, which are critical in the solid state. mdpi.com

By refining basis sets and functionals used in DFT calculations, researchers can more accurately predict molecular geometries, reaction energy barriers, and spectroscopic properties. This enhanced accuracy helps in understanding reaction mechanisms and predicting the outcomes of new transformations. For example, computational studies can clarify the excited-state properties of quinoline derivatives, which is essential for designing new photoluminescent materials. researchgate.net As computational power increases, more complex systems and dynamic processes can be modeled, providing a more complete picture of the chemical behavior of halogenated quinolines and guiding experimental design with higher precision.

Investigation of Solid-State Chemistry and Supramolecular Assembly of Halogenated Quinoline Derivatives

The arrangement of molecules in the solid state dictates crucial material properties. The study of the solid-state chemistry of this compound derivatives involves understanding how intermolecular forces govern crystal packing. Halogen bonds, where a halogen atom acts as an electrophilic species, play a vital role in the supramolecular assembly of chlorinated and fluorinated compounds. mdpi.com

Research in this area will explore how the interplay of hydrogen bonds, halogen bonds, and π-π stacking interactions can be used to engineer specific crystal structures and create novel materials. mdpi.comnwhitegroup.com For example, quinoline-based molecules have been shown to form metallo-supramolecular polymers and organogels through self-assembly processes. mdpi.comrsc.org The resulting materials can exhibit interesting properties, such as solid-state fluorescence. mdpi.com Investigating how the specific substitution pattern of this compound influences these self-assembly processes could lead to the development of new functional soft materials, sensors, or luminescent devices. researchgate.netrsc.org

Q & A

Q. What are the primary synthetic routes for 4-Chloro-5,8-difluoro-2-propylquinoline, and how do reaction conditions influence yield and purity?

The synthesis typically involves cyclization of substituted anilines with halogenated precursors, followed by fluorination and alkylation. For example, fluorination at positions 5 and 8 may require anhydrous HF or fluoroborate reagents under controlled temperatures (60–80°C) to avoid side reactions. The propyl group at position 2 is introduced via Friedel-Crafts alkylation or nucleophilic substitution, with catalysts like AlCl₃ enhancing regioselectivity . Reaction solvents (e.g., DMF or THF) and temperature gradients are critical for minimizing byproducts such as dehalogenated derivatives.

Q. How can the structure of this compound be validated using spectroscopic and chromatographic methods?

  • NMR : 19F^{19}\text{F} NMR is essential to confirm fluorine substitution patterns (δ ~ -110 to -120 ppm for aromatic fluorines). 1H^{1}\text{H} NMR distinguishes the propyl group (δ 0.9–1.5 ppm for CH₃, δ 1.6–2.2 ppm for CH₂).
  • HPLC-MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (C₁₃H₁₁ClF₂N: theoretical 254.05 g/mol). Reverse-phase HPLC with a C18 column and acetonitrile/water gradient ensures purity (>95%) .
  • X-ray crystallography : Resolves positional ambiguities in halogen and alkyl substituents, particularly in polymorphic forms .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

The chlorine atom at position 4 is highly reactive in Suzuki-Miyaura couplings due to its electron-withdrawing environment (enhanced by adjacent fluorines). Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate aryl-aryl bond formation, while the propyl group sterically influences reaction rates. Density functional theory (DFT) studies suggest that the fluorine atoms at positions 5 and 8 stabilize transition states via inductive effects, lowering activation energy by ~15–20 kJ/mol compared to non-fluorinated analogs .

Q. How do structural modifications of this compound impact its antimicrobial activity, and what experimental designs address contradictory bioactivity data?

Substitution at position 2 (propyl vs. methyl or phenyl) alters lipophilicity, affecting membrane permeability in Gram-negative bacteria. For example, replacing the propyl group with a trifluoromethyl group increases MIC values by 4-fold against E. coli (MIC = 8 µg/mL → 32 µg/mL). Contradictions in bioactivity data may arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardized protocols (CLSI guidelines) and dose-response curves (Hill slopes >1.5) reduce variability .

Q. What computational strategies optimize the design of this compound derivatives for enzyme inhibition?

  • Molecular docking : Targets quinoline-binding pockets in enzymes like DNA gyrase (PDB ID: 1KZN). The propyl group occupies a hydrophobic cavity, while fluorines form hydrogen bonds with catalytic residues (e.g., Asp81).
  • QSAR models : Electron-withdrawing substituents at positions 4 and 5 correlate with increased inhibitory potency (pIC₅₀ = 7.2 ± 0.3). Meta-analysis of datasets using random forest algorithms identifies outliers due to solvent accessibility discrepancies .

Data Analysis and Experimental Design

Q. How should researchers resolve discrepancies in reported melting points and solubility profiles of this compound?

Melting points vary with purity (e.g., 62–64°C for 95% purity vs. 65–67°C for 99%). Thermogravimetric analysis (TGA) under nitrogen identifies decomposition thresholds (>200°C). Solubility in DMSO (25 mg/mL) vs. water (<0.1 mg/mL) reflects its logP (~3.5). Conflicting data may stem from polymorph characterization (e.g., Form I vs. Form II), resolved via powder XRD .

Q. What methodologies validate the stability of this compound under physiological conditions?

  • Accelerated stability studies : Incubate at 37°C in PBS (pH 7.4) for 72 hours. LC-MS monitors degradation products (e.g., hydrolyzed quinoline rings or dealkylated derivatives).
  • Plasma protein binding : Equilibrium dialysis (human serum albumin, 40 g/L) quantifies unbound fractions (typically 10–15%) .

Comparative Analysis Table

PropertyThis compound4-Chloro-8-fluoro-2-methylquinoline 4,8-Dichloro-2-(trifluoromethyl)quinoline
Molecular Weight (g/mol) 254.05195.62231.60
logP 3.52.84.1
Antimicrobial MIC (µg/mL) 8–32 (E. coli)16–64 (S. aureus)2–8 (P. aeruginosa)
Suzuki Coupling Yield 85–90%70–75%95%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.